molecular formula C14H16N4O2 B12266634 4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12266634
M. Wt: 272.30 g/mol
InChI Key: UFNWYVLZNRVNKO-UHFFFAOYSA-N
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Description

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves several steps. One common method is the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This reaction is typically carried out in the presence of triethylamine at room temperature. The resulting product undergoes further reactions to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, which can lead to the suppression of cancer cell growth or the inhibition of microbial activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of topoisomerase enzymes and the disruption of DNA replication.

Comparison with Similar Compounds

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other cyanopyridine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of a cyanopyridine core with a cyclopropylmorpholine moiety, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

4-(3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c15-8-10-2-1-5-16-13(10)18-6-7-20-12(9-18)14(19)17-11-3-4-11/h1-2,5,11-12H,3-4,6-7,9H2,(H,17,19)

InChI Key

UFNWYVLZNRVNKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=CC=N3)C#N

Origin of Product

United States

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